molecular formula C5H2F2IN B1312928 2,3-Difluoro-4-iodopyridine CAS No. 851386-34-0

2,3-Difluoro-4-iodopyridine

Cat. No.: B1312928
CAS No.: 851386-34-0
M. Wt: 240.98 g/mol
InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodopyridine: is a chemical compound with the molecular formula C5H2F2IN and a molecular weight of 240.98 g/mol . It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 2 and 3, and another hydrogen atom is replaced by an iodine atom at position 4. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 2,3-Difluoro-4-iodopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its fluorinated structure imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodopyridine is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. The fluorine atoms in the compound increase its electron-withdrawing capacity, which can influence the reactivity and stability of the molecule. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-4-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at positions 2 and 3 enhances its electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its isomers .

Properties

IUPAC Name

2,3-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXBVJWFQNYGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466207
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-34-0
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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